molecular formula C12H21BO2S B13649162 4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B13649162
M. Wt: 240.17 g/mol
InChI Key: UCYFFGAZGXSPPH-CMDGGOBGSA-N
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Description

4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted organic compounds that are useful in further synthetic applications .

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen and boron-carbon bonds. These bonds are crucial in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The molecular targets include organic substrates that undergo transformation through the formation of intermediate complexes with the boron compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane lies in its ability to participate in a wide range of chemical reactions due to the presence of the cyclopropyl and methylsulfanyl groups. These groups enhance its reactivity and make it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H21BO2S

Molecular Weight

240.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(1-methylsulfanylcyclopropyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2S/c1-10(2)11(3,4)15-13(14-10)9-8-12(16-5)6-7-12/h8-9H,6-7H2,1-5H3/b9-8+

InChI Key

UCYFFGAZGXSPPH-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)SC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)SC

Origin of Product

United States

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